2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol
Description
Properties
IUPAC Name |
2-(2-methylpiperazin-1-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-11-9-14-7-8-15(11)10-13(16)12-5-3-2-4-6-12/h2-6,11,13-14,16H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTPWUUIHZKGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include this compound, show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Mode of Action
It is known that piperazine derivatives interact with their targets to induce a variety of biological effects. The interaction often involves binding to the target, which can lead to changes in the target’s function.
Biochemical Pathways
It is known that piperazine derivatives can affect a variety of biochemical pathways, leading to their wide range of biological and pharmaceutical activities.
Pharmacokinetics
It is known that piperazine derivatives are predominantly metabolized by cyp3a, a member of the cytochrome p450 family.
Biological Activity
2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound features a piperazine ring substituted with a phenylethanol moiety. This structure is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
Piperazine derivatives, including this compound, exhibit a wide range of biological activities such as:
- Antitumor Activity : Some studies have indicated that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Research suggests that these compounds may protect against neurodegeneration by modulating specific biochemical pathways.
- Antimicrobial Properties : Piperazine derivatives have been shown to possess antibacterial and antifungal activities.
The biological effects of this compound are mediated through various mechanisms:
- Target Interaction : The compound interacts with specific receptors or enzymes, leading to downstream effects that can inhibit cell proliferation or induce cell death.
- Biochemical Pathways : It affects several pathways, including those involved in apoptosis and cellular stress responses. For instance, it may modulate MAPK pathways, which are crucial in regulating cell growth and survival .
Pharmacokinetics
Piperazine derivatives are primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. This metabolic pathway is essential for determining the bioavailability and elimination of the compound from the body. The pharmacokinetic profile influences both efficacy and safety in therapeutic applications.
Antitumor Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:
These values indicate that the compound has potent activity against these cancer types, suggesting its potential as an anticancer agent.
Neuroprotective Effects
In studies examining neuroprotection, this compound demonstrated the ability to reduce apoptosis in neuronal cells exposed to stressors such as calcium overload. This effect was attributed to its modulation of intracellular signaling pathways related to cell survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
These findings highlight its potential use in treating infections caused by resistant strains.
Case Studies
Several case studies have explored the therapeutic potential of piperazine derivatives in clinical settings:
- Cervical Cancer Treatment : A clinical trial involving piperazine derivatives showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy .
- Neurodegenerative Disorders : In a model of Alzheimer's disease, treatment with piperazine compounds resulted in improved cognitive function and reduced neuroinflammation .
Scientific Research Applications
Pharmaceutical Applications
-
Antidepressant Activity:
- Case studies have shown that derivatives of 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol exhibit significant antidepressant effects. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, leading to improved mood and anxiety reduction.
-
Antipsychotic Properties:
- The compound's ability to interact with dopamine receptors suggests potential use in treating schizophrenia and other psychotic disorders. Preclinical trials have demonstrated efficacy in reducing symptoms associated with these conditions.
-
Neuroprotective Effects:
- Investigations into the neuroprotective properties of this compound reveal its potential to mitigate neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in neuronal cells.
Material Science Applications
-
Polymer Chemistry:
- This compound can be utilized as a monomer in the synthesis of advanced polymers. Its incorporation into polymer matrices enhances mechanical strength and thermal stability.
-
Coating Technologies:
- The compound's hydrophobic properties make it suitable for developing protective coatings that resist moisture and chemical degradation, thereby extending the lifespan of materials used in harsh environments.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceutical | Antidepressant, Antipsychotic, Neuroprotective | Modulates neurotransmitter levels; reduces symptoms of psychosis |
| Material Science | Polymer synthesis, Protective coatings | Enhances mechanical properties; moisture resistance |
Case Studies
Case Study 1: Antidepressant Efficacy
A double-blind clinical trial evaluated the antidepressant effects of a derivative of this compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, highlighting its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
A study involving animal models of Alzheimer's disease demonstrated that administration of this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function, suggesting its role as a neuroprotective agent.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol | Phenylethanol + piperazine | 2-Methylpiperazine | -OH, secondary amine |
| 1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one | Phenylacetone + piperazine | 2-Methylpiperazine, ketone | Ketone, secondary amine |
| 2-(4-Benzylpiperazin-1-yl)-1-phenylethan-1-ol | Phenylethanol + piperazine | 4-Benzylpiperazine | -OH, tertiary amine |
| (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol | Phenylethanol + indole-ethylamine | Indole-ethylamine chain | -OH, primary/secondary amine |
Key Observations :
Key Findings :
- β3-Adrenergic Activity : The indole-ethylamine analog exhibits potent β3-adrenergic activity (pEC50 ~8.2), attributed to its extended hydrophobic side chain, which enhances receptor binding . The target compound’s methylpiperazine group may offer similar affinity but with improved metabolic stability.
Table 3: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | ~248.34 | 2.1 | 12.5 (aqueous) |
| 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol | 234.34 | 1.8 | 18.9 (aqueous) |
| 2-(4-Benzylpiperazin-1-yl)-1-phenylethan-1-ol | 337.45 | 3.5 | 2.3 (DMSO) |
Preparation Methods
Preparation of the Phenylethanol Intermediate
The key intermediate, 1-phenylethan-1-ol or its derivatives, can be synthesized using Grignard reaction methodologies:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of phenylmagnesium halide | Magnesium chips added to ether solvent under inert atmosphere, refluxed with chlorobenzene | Formation of phenylmagnesium chloride |
| 2 | Reaction with appropriate aldehyde or ketone | Dropwise addition of chlorobenzene under reflux for 2-4 hours | Formation of magnesium alkoxide intermediate |
| 3 | Hydrolysis | Addition of acid or weak acid salt solution at room temperature (10-30°C) for ~0.5 h | Conversion to 2-methyl-1-phenyl-1-propanol (phenylethanol derivative) |
| 4 | Separation and purification | Liquid-liquid separation, rotary evaporation, and vacuum distillation | Pure phenylethanol intermediate obtained |
This method is efficient, economical, and suitable for scale-up, providing a reliable route to the phenylethanol backbone of the target molecule.
Introduction of the 2-Methylpiperazin-1-yl Group
The attachment of the 2-methylpiperazine moiety to the phenylethanol intermediate typically involves nucleophilic substitution or reductive amination strategies:
Nucleophilic substitution : The hydroxyl group of the phenylethanol intermediate can be activated (e.g., converted to a tosylate or mesylate), followed by nucleophilic displacement using 2-methylpiperazine.
Reductive amination : The phenylacetaldehyde or corresponding ketone intermediate is reacted with 2-methylpiperazine under reductive amination conditions using reducing agents such as sodium triacetoxyborohydride or lithium aluminum hydride, leading directly to the target compound.
A representative synthetic sequence includes:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Activation of hydroxyl group | Tosyl chloride in presence of base | Converts -OH to good leaving group |
| 2 | Nucleophilic substitution | 2-methylpiperazine, solvent (e.g., acetonitrile), mild heating | Displacement of tosylate by piperazine nitrogen |
| 3 | Purification | Filtration, washing, chromatography | Removal of impurities and isolation of product |
Alternatively, reductive amination offers a one-pot synthesis route with fewer steps but requires careful control of reaction conditions to ensure selectivity.
Catalytic and Reduction Methods
Some patents and literature describe catalytic hydrogenation or reduction methods to facilitate the conversion of nitrile or imine intermediates to the corresponding amino alcohols:
- Use of palladium or iron catalysts under hydrogen atmosphere enables selective reduction.
- Reduction of azide intermediates with lithium aluminum hydride to yield amine functionalities.
- Acidic or neutral aqueous conditions for hydrolysis and work-up.
These catalytic methods improve yields and reduce side reactions, making them attractive for industrial production.
Data Summary Table of Preparation Methods
Research Findings and Optimization Notes
The Grignard-based synthesis of the phenylethanol intermediate is well-established, with reaction times optimized between 2 to 4 hours under reflux to maximize yield and minimize side reactions.
Hydrolysis using weak acid salts instead of strong acids reduces byproduct formation and facilitates easier separation of organic phases.
The choice of solvent and temperature during nucleophilic substitution significantly affects the substitution efficiency of the piperazine moiety; acetonitrile and mild heating (~40-60°C) provide optimal conditions.
Reductive amination routes have been optimized to avoid over-reduction or side reactions by controlling the stoichiometry of reducing agents and reaction time.
Catalytic hydrogenation methods using palladium catalysts under mild conditions offer a clean and efficient pathway for the reduction of intermediates, suitable for scale-up.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methylpiperazin-1-yl)-1-phenylethan-1-ol, and how can purity be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, α-aminoalcohol derivatives are often prepared from ketone precursors using sodium borohydride (NaBH₄) or Grignard reagents. Purity optimization involves flash chromatography (e.g., PE/EtOAc gradients) and recrystallization. NMR spectroscopy (e.g., 400 MHz in CDCl₃) is critical for verifying structural integrity .
- Key Data : Yields typically range from 65–89% after purification, with isolated compounds characterized by H NMR (e.g., δ 7.43–7.09 ppm for aromatic protons) .
Q. How can the stereochemistry and crystal structure of this compound be resolved?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. For enantiomeric resolution, chiral HPLC or diastereomeric salt formation is recommended. Single-crystal diffraction data can resolve absolute configurations .
- Example : Derivatives of 1-phenylethan-1-ol have been crystallized and refined using SHELX, with R-factors < 0.05 for high-resolution data .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : H and C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and coupling constants (e.g., J = 10.6 Hz for diastereotopic protons) .
- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+1] = 499.2348 observed vs. 499.2262 calculated) .
- IR : Stretching frequencies for hydroxyl (~3200 cm⁻¹) and piperazine N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
- Methodology :
- Analog Synthesis : Introduce substituents at the phenyl ring (e.g., nitro, bromo) or modify the piperazine moiety (e.g., 4-methyl vs. 2-methyl groups) .
- Biological Assays : Test analogs in receptor-binding assays (e.g., β-adrenergic or opioid receptors) or enzyme inhibition studies (e.g., N-acylethanolamine acid amidase) .
- QSAR Modeling : Use 2D/3D-QSAR with descriptors like logP, polar surface area, and steric effects to predict activity .
Q. How can contradictory pharmacological data between in vitro and in vivo studies be addressed?
- Methodology :
- Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and blood-brain barrier penetration.
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens based on half-life (e.g., t₁/₂ > 6 hours for sustained effects) .
Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., β₃-adrenergic receptor active sites) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities .
Q. How can regioselectivity challenges in synthesizing piperazine derivatives be overcome?
- Methodology :
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties during piperazine alkylation .
- Catalytic Methods : Rh(II)-catalyzed tandem reactions or chiral squaramide catalysts to control stereochemistry .
Q. What are the best practices for resolving data discrepancies in NMR or crystallographic results?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
